2-Fluoro-3-(5-fluoro-2-methylphenylcarbamoyl)benzeneboronic acid
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Overview
Description
. This compound is characterized by the presence of both fluorine and boronic acid functional groups, which contribute to its unique reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-(5-fluoro-2-methylphenylcarbamoyl)benzeneboronic acid typically involves the reaction of 2-fluoro-5-(methylcarbamoyl)phenylboronic acid with appropriate reagents under controlled conditions . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate, which facilitate the formation of the desired boronic acid derivative .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Suzuki-Miyaura coupling reactions, where the reactants are combined in reactors under optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-(5-fluoro-2-methylphenylcarbamoyl)benzeneboronic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The boronic acid group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl halides.
Common Reagents and Conditions
Palladium Catalysts: Palladium-based catalysts are frequently used in coupling reactions involving this compound.
Major Products
The major products formed from reactions involving this compound are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
2-Fluoro-3-(5-fluoro-2-methylphenylcarbamoyl)benzeneboronic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Fluoro-3-(5-fluoro-2-methylphenylcarbamoyl)benzeneboronic acid in Suzuki-Miyaura coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with an aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid group transfers its aryl group to the palladium complex, resulting in the formation of a new carbon-carbon bond.
Reductive Elimination: The palladium catalyst is regenerated, and the biaryl product is released.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-(methylcarbamoyl)phenylboronic acid
- 2-Fluoro-5-(trifluoromethyl)phenylboronic acid
- 2-Fluorophenylboronic acid
Uniqueness
2-Fluoro-3-(5-fluoro-2-methylphenylcarbamoyl)benzeneboronic acid is unique due to the presence of both fluorine and boronic acid functional groups, which enhance its reactivity and versatility in chemical synthesis. Its ability to participate in Suzuki-Miyaura coupling reactions makes it a valuable reagent in the synthesis of complex organic molecules .
Properties
Molecular Formula |
C14H12BF2NO3 |
---|---|
Molecular Weight |
291.06 g/mol |
IUPAC Name |
[2-fluoro-3-[(5-fluoro-2-methylphenyl)carbamoyl]phenyl]boronic acid |
InChI |
InChI=1S/C14H12BF2NO3/c1-8-5-6-9(16)7-12(8)18-14(19)10-3-2-4-11(13(10)17)15(20)21/h2-7,20-21H,1H3,(H,18,19) |
InChI Key |
PLBDOBOAIFGKBV-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C(=CC=C1)C(=O)NC2=C(C=CC(=C2)F)C)F)(O)O |
Origin of Product |
United States |
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